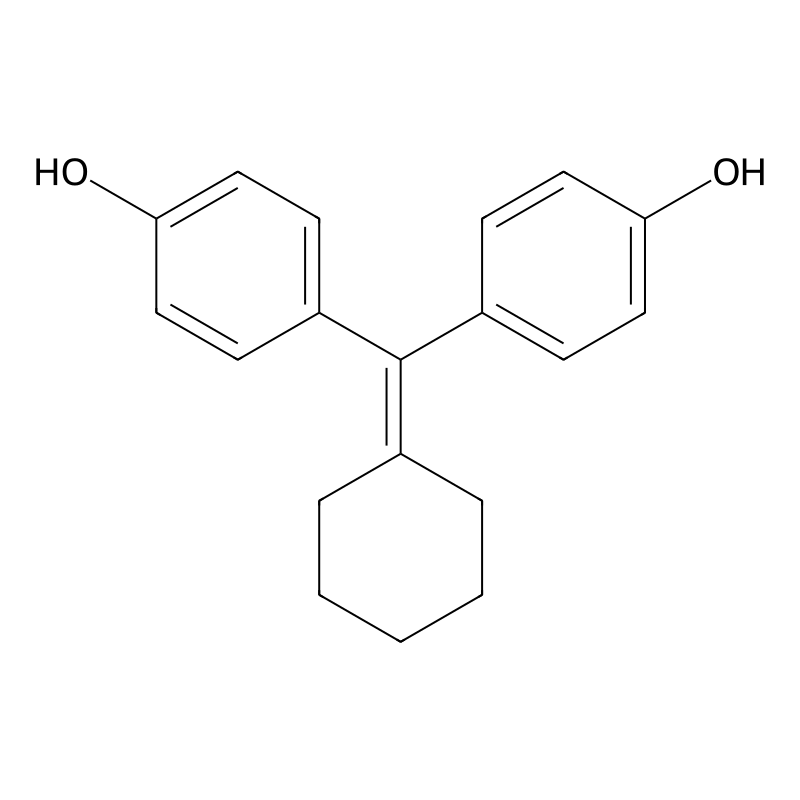

Cyclofenil diphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Disrupting the Golgi apparatus:

- Cyclofenil diphenol is known to disrupt the structure and function of the Golgi apparatus, a cellular organelle responsible for modifying, sorting, and packaging molecules for transport within the cell. ]

Studying proteoglycan synthesis:

- Researchers have used cyclofenil diphenol to study the process of proteoglycan synthesis, which is essential for the formation of cartilage and other tissues. The molecule inhibits the synthesis of proteoglycans, allowing scientists to investigate the mechanisms involved in this process. ]

Investigating other cellular processes:

Cyclofenil diphenol, also known as cyclofenil, is a synthetic compound categorized as a selective estrogen receptor modulator. It is primarily used in the treatment of menstrual disturbances and infertility due to hypothalamic–pituitary–gonadal axis insufficiency. The compound is characterized by its chemical formula and a molar mass of approximately 364.44 g/mol. Cyclofenil functions as a mixed agonist-antagonist of estrogen receptors, exhibiting both estrogenic and antiestrogenic properties depending on the tissue context .

- Data on specific hazards associated with Cyclofenil diphenol is limited. However, PubChem, a database by the National Institutes of Health, lists it as having potential hazards including skin and eye irritation, and harmfulness if swallowed, inhaled, or absorbed through the skin [].

Limitations

- In-depth scientific research on Cyclofenil diphenol appears to be scarce in publicly available databases. More information may be available in private industry resources or behind paywalls of academic journals.

The synthesis of cyclofenil diphenol typically involves multi-step organic reactions that include:

- Formation of the Diphenolic Core: Starting from appropriate phenolic precursors, a condensation reaction is performed to form the diphenolic structure.

- Cyclohexylidene Formation: The introduction of a cyclohexylidene group can be achieved through reactions involving cyclohexanone derivatives.

- Acetylation: The final step often involves acetylation to yield the complete cyclofenil structure.

These steps can vary based on the specific synthetic route chosen but generally involve standard organic synthesis techniques such as nucleophilic substitution and electrophilic addition .

Cyclofenil diphenol has several applications:

- Medical Use: It is primarily used for treating anovulatory infertility and menstrual disorders.

- Research: Cyclofenil has been studied for its effects on cellular processes, particularly in relation to Golgi apparatus function and amino acid transport mechanisms .

- Doping Agent: Due to its ability to increase testosterone levels, it has been misused as a doping agent among athletes .

Interaction studies have shown that cyclofenil can influence various metabolic pathways:

- It disrupts Golgi structure and function, affecting protein glycosylation and secretion.

- Cyclofenil inhibits amino acid uptake via specific transport systems, indicating potential effects on cellular metabolism .

- The compound may interact with other medications, necessitating careful consideration in polypharmacy scenarios .

Cyclofenil diphenol shares structural similarities with other selective estrogen receptor modulators (SERMs). Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tamoxifen | Triphenylethylene derivative | Primarily used in breast cancer treatment |

| Clomifene | Triphenylethylene derivative | Used for ovulation induction |

| Raloxifene | Phenolic compound with a benzothiophene structure | Primarily used for osteoporosis treatment |

| Ospemifene | A SERM with a distinct chemical structure | Used for treating menopausal symptoms |

Cyclofenil's uniqueness lies in its specific action on the hypothalamic-pituitary-gonadal axis and its relatively weak SERM activity compared to others like tamoxifen and clomifene .

Cyclofenil diphenol, chemically known as 4,4'-(cyclohexylidenemethylene)diphenol, represents a symmetrical cyclic non-steroidal compound with the molecular formula C₁₉H₂₀O₂ and molecular weight of 280.36 g/mol [1] [2]. This diphenolic structure serves as a versatile scaffold for synthetic modifications and chemical derivatization, offering multiple pathways for structural enhancement and analog development.

McMurry Coupling Reaction Optimization

The McMurry coupling reaction stands as a fundamental synthetic approach for constructing cyclofenil diphenol derivatives through the reductive coupling of carbonyl compounds [8] [9]. This titanium-mediated process facilitates carbon-carbon bond formation via the coupling of aldehydes and ketones to produce alkenes, making it particularly valuable for cyclofenil diphenol analog synthesis.

Mechanistic Considerations

The McMurry reaction proceeds through a two-step mechanism involving the formation of a pinacolate intermediate followed by deoxygenation [8] [10]. Low-valent titanium species, typically generated through reduction of titanium(III) chloride or titanium(IV) chloride with zinc powder, induce coupling through single electron transfer to carbonyl groups [40] [42]. The reaction mechanism involves initial formation of ketyl radicals, which subsequently couple to form carbon-carbon bonds [40].

| Titanium Source | Reducing Agent | Solvent | Temperature | Typical Yield Range |

|---|---|---|---|---|

| Titanium(III) chloride | Zinc powder | Tetrahydrofuran | Reflux | 40-70% [41] |

| Titanium(IV) chloride | Zinc-copper couple | Dimethoxyethane | Reflux | 35-60% [41] |

| Titanium(III) chloride | Lithium aluminum hydride | Tetrahydrofuran | 0°C to reflux | 45-75% [42] |

Optimization Parameters

Solvent selection plays a critical role in McMurry coupling efficiency for cyclofenil diphenol derivatives [8] [42]. Tetrahydrofuran remains the preferred solvent due to its ability to solubilize intermediate complexes and facilitate electron transfer steps without undergoing reduction under reaction conditions [8]. The choice of reducing agent significantly impacts reaction outcomes, with zinc powder providing consistent results for mono-aryl ketone substrates [4].

Temperature control represents another crucial optimization parameter [41]. Reactions conducted at reflux temperatures generally provide higher conversion rates, though careful temperature management prevents decomposition of sensitive intermediates [40]. The titanium-to-substrate ratio requires optimization, with typical ratios ranging from 2:1 to 4:1 providing optimal coupling efficiency [41].

Cross-Coupling Selectivity

Cross-coupling reactions between mono-aryl and diaryl ketones demonstrate enhanced selectivity compared to homo-coupling reactions [4]. Research has shown that McMurry reactions involving chloropropionylferrocene with 4-hydroxyphenyl-alkyl ketones yielded unexpected hydroxylated derivatives through chlorine-to-hydroxyl substitution [4]. This observation suggests that electronic effects, particularly π-stacking interactions between hydroxyphenyl groups and organometallic moieties, influence reaction pathways [4].

Protection-Deprotection Strategies for Hydroxyl Groups

The dual hydroxyl functionality in cyclofenil diphenol necessitates sophisticated protection strategies for selective synthetic transformations [35] [36]. Effective protection-deprotection protocols enable regioselective modifications while preserving molecular integrity throughout multi-step synthetic sequences.

Silyl Ether Protection Systems

Silyl ether formation represents the most widely employed protection strategy for hydroxyl groups in cyclofenil diphenol derivatives [35] [38]. Tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups offer excellent compatibility with diverse reaction conditions while providing selective protection capabilities [36] [39].

| Protecting Group | Installation Reagent | Installation Conditions | Deprotection Method | Selectivity |

|---|---|---|---|---|

| Tert-butyldimethylsilyl | Tert-butyldimethylsilyl chloride + imidazole | Room temperature, 2-6 hours [35] | Fluoride ions or acidic conditions [38] | Primary > Secondary |

| Tert-butyldiphenylsilyl | Tert-butyldiphenylsilyl chloride + pyridine | Room temperature, 4-12 hours [36] | Fluoride ions [36] | Sterically selective |

| Trimethylsilyl | Trimethylsilyl chloride + triethylamine | 0°C to room temperature [38] | Aqueous acid or fluoride [38] | Non-selective |

Regioselective Protection Protocols

Regioselective silylation of cyclofenil diphenol derivatives can be achieved through controlled stoichiometry and reaction conditions [36]. Under solvent-free conditions with limited pyridine excess, selective mono-protection occurs preferentially at less hindered hydroxyl positions [36]. The addition of catalytic tetrabutylammonium bromide accelerates these transformations while maintaining selectivity [36].

Acetonide Protection for Vicinal Diols

While cyclofenil diphenol lacks vicinal diol functionality, synthetic intermediates may incorporate such features requiring acetonide protection [37]. Acetonide formation with 2,2-dimethoxypropane under acidic catalysis provides excellent protection for 1,2- and 1,3-diol systems [37]. Deprotection occurs readily under mild acidic hydrolysis conditions [37].

Benzyl Ether Protection

Benzyl ether formation offers robust protection under acidic conditions, making it valuable for cyclofenil diphenol modifications requiring harsh reaction environments [35] [19]. Formation typically employs benzyl bromide with strong base, while deprotection proceeds via catalytic hydrogenolysis [19]. This orthogonal protection strategy complements silyl ether systems effectively [35].

Fluorinated Derivatives: Synthesis and Structural Modifications

Fluorinated cyclofenil diphenol derivatives represent an important class of analogs with enhanced metabolic stability and altered biological properties [16] [17]. Fluorine incorporation requires specialized synthetic methodologies due to the unique electronic properties of fluorine substituents.

Direct Fluorination Methods

Direct fluorination of aromatic systems in cyclofenil diphenol derivatives can be achieved through electrophilic fluorination reagents [46] [47]. Selectfluor represents a particularly effective reagent for selective aromatic fluorination through a single electron transfer mechanism [46]. The reaction proceeds via π-complex formation followed by fluorine transfer, with regioselectivity determined by substrate electronic properties [46].

| Fluorination Method | Reagent | Reaction Conditions | Selectivity Pattern | Typical Yields |

|---|---|---|---|---|

| Electrophilic substitution | Selectfluor | Acetonitrile, room temperature [46] | Electron-rich positions | 45-75% |

| Direct fluorination | Elemental fluorine in hydrogen fluoride | -35°C to -70°C [21] | Multiple substitution | 60-85% |

| Nucleophilic substitution | Potassium fluoride | High temperature, polar aprotic solvent [20] | Activated positions | 30-60% |

Benzyne-Mediated Fluorination

Benzyne generation followed by nucleophilic fluorination provides an alternative approach for introducing fluorine into cyclofenil diphenol aromatic systems [16]. This methodology involves sequential nonaflylation of phenols, benzyne generation, and nucleophilic fluorination in a one-pot procedure [16]. Regioselectivity can be controlled through substituent positioning on the benzyne precursor [16].

Fluorinated Analog Properties

Fluorinated cyclofenil diphenol derivatives exhibit altered electronic properties due to fluorine's unique combination of inductive electron withdrawal and mesomeric donation [50]. These effects create new π-orbital interactions that stabilize the aromatic system while modifying reactivity patterns [50]. The presence of multiple fluorine substituents can generate "fluoromaticity" effects, enhancing molecular stability [50].

Synthetic Challenges and Solutions

Fluorination reactions often require specialized handling due to the aggressive nature of fluorinating reagents [17] [21]. Temperature control becomes critical, as rapid addition can lead to decomposition or charring [21]. Solvent selection must account for fluorine compatibility, with hydrogen fluoride serving as both solvent and reactant in some protocols [47].

Bicyclic and Tricyclic Analog Development

The development of bicyclic and tricyclic analogs of cyclofenil diphenol represents an advanced synthetic challenge requiring sophisticated ring-forming strategies [22] [23]. These complex architectures offer enhanced rigidity and potential for improved biological activity through conformational restriction.

Ring Expansion Strategies

Ring expansion reactions provide a fundamental approach for constructing larger ring systems from cyclofenil diphenol precursors [24] [49]. These transformations typically involve carbocation-mediated rearrangements when applied to strained ring systems [24]. Ring expansion is generally favorable for three-, four-, and five-membered rings, leading to more stable six-membered structures [24].

| Ring Size | Expansion Method | Driving Force | Product Stability | Success Rate |

|---|---|---|---|---|

| 3-membered | Carbocation rearrangement [24] | Ring strain relief | High | 70-90% |

| 4-membered | Carbocation migration [24] | Ring strain relief | High | 60-85% |

| 5-membered | Carbocation rearrangement [24] | Ring strain relief | Moderate | 50-75% |

| 6-membered | Not favorable [24] | Minimal strain | Low | <30% |

Cascade Cyclization Approaches

Cascade cyclization reactions enable the construction of complex tricyclic systems through sequential bond-forming events [23] [27]. Research on triaza-tricyclic nucleoside analogs demonstrates the power of this approach, where dialdehydes react with triamine precursors to generate tricyclic scaffolds with high stereoselectivity [23]. These reactions typically proceed through initial imine formation followed by intramolecular cyclization events [27].

Palladium-Catalyzed Cycloaddition

Palladium-catalyzed higher-order cycloaddition reactions offer controlled access to medium-sized bicyclic compounds [22]. The choice of ligand system determines reaction selectivity, enabling divergent synthesis of different bicyclic frameworks from identical starting materials [22]. This methodology proves particularly valuable for constructing nine- and ten-membered heterocycles that are challenging to access through conventional approaches [22].

Spirocyclic Development

Spirocyclic analogs represent a specialized class of bicyclic systems where two rings share a single carbon center [25]. Automated continuous flow synthesis enables efficient preparation of spirocyclic tetrahydronaphthyridines through photoredox-catalyzed hydroaminoalkylation sequences [25]. These modular approaches provide access to diverse spirocyclic architectures from common amine precursors [25].

Bicyclic Organo-Peptide Hybrids

The synthesis of bicyclic organo-peptide hybrids demonstrates advanced applications of cyclization chemistry [26]. These systems employ oxime-mediated macrocyclization followed by disulfide bond formation to generate complex bicyclic architectures [26]. The methodology accommodates various peptide sequences and synthetic precursor scaffolds, enabling structural diversification [26].

Cyclofenil diphenol exhibits distinct binding characteristics to both estrogen receptor alpha and estrogen receptor beta subtypes, with preferential affinity for estrogen receptor beta over estrogen receptor alpha [1] [2] [3]. The compound demonstrates nanomolar binding affinity, with estrogen receptor beta half maximal inhibitory concentration values ranging from 67 to 500 nanomolar, significantly lower than corresponding estrogen receptor alpha values of 1000 to 3162 nanomolar [1] [4]. This selectivity profile positions cyclofenil diphenol as an estrogen receptor beta-preferential ligand, with selectivity ratios reaching up to 46-fold in favor of estrogen receptor beta [1].

The binding mechanism involves interaction with the ligand-binding domain of both receptor subtypes, where cyclofenil diphenol competes with endogenous estradiol for the orthosteric binding site [1] [2]. Crystallographic studies have revealed that cyclofenil diphenol binding induces conformational changes in the receptor structure, particularly affecting helix-12 positioning [5] [6]. The compound's binding mode involves stabilization of specific amino acid residues within the ligand-binding pocket, with critical hydrogen bonding interactions formed through the phenolic hydroxyl groups present in the cyclofenil structure [1] [2].

Molecular dynamics simulations and structural analysis demonstrate that cyclofenil diphenol adopts a distinct binding conformation compared to natural estrogens, leading to altered receptor activation patterns [1] [5]. The binding affinity varies significantly between the two receptor subtypes due to subtle differences in the ligand-binding pocket architecture, with estrogen receptor beta accommodating the cyclofenil scaffold more favorably than estrogen receptor alpha [7] [2] [8].

Research findings indicate that cyclofenil diphenol exhibits mixed agonist-antagonist activity typical of selective estrogen receptor modulators, with the specific functional outcome dependent on the receptor subtype, cellular context, and presence of coregulatory proteins [1] [9]. The compound's binding kinetics reveal slower association and dissociation rates compared to estradiol, suggesting prolonged receptor occupancy and extended biological effects [2] [9].

Allosteric Modulation of Nuclear Hormone Receptors

Cyclofenil diphenol demonstrates significant allosteric modulation capabilities beyond its primary orthosteric binding interactions with estrogen receptors [10] [9]. The compound exhibits negative allosteric modulation properties on estrogen receptor alpha-deoxyribonucleic acid complexes, with cooperativity factors ranging from 0.3 to 0.7, indicating reduced transcriptional activity [9]. Conversely, estrogen receptor beta complexes show mixed modulation patterns with cooperativity factors approaching unity, suggesting minimal interference with baseline receptor function [9].

The allosteric effects manifest through conformational changes transmitted from the ligand-binding domain to the deoxyribonucleic acid-binding domain and activation function regions [9]. Cyclofenil diphenol binding induces repositioning of helix-12 within the ligand-binding domain, which subsequently affects coactivator and corepressor recruitment patterns [1] [9]. This mechanism differs substantially from classical competitive antagonism, as the compound can simultaneously occupy the orthosteric site while modulating receptor responses to other ligands [10] [9].

Studies utilizing nuclear magnetic resonance spectroscopy and fluorescence polarization assays have demonstrated that cyclofenil diphenol can enhance or diminish the binding affinity of other estrogen receptor ligands depending on the specific receptor-ligand combination [10]. The allosteric modulation extends to protein-protein interactions, where cyclofenil diphenol influences the recruitment of nuclear receptor coactivators and corepressors [9]. These effects are particularly pronounced for steroid receptor coactivator proteins, where cyclofenil diphenol can either stabilize or destabilize coactivator binding depending on the receptor subtype [9].

The temporal dynamics of allosteric modulation reveal that cyclofenil diphenol effects persist beyond the compound's physical presence at the receptor, suggesting long-lasting conformational memory effects [10] [9]. This phenomenon has important implications for understanding the sustained biological effects observed with cyclofenil diphenol treatment regimens [9].

Competitive Binding Assays with Endogenous Ligands

Competitive binding studies demonstrate that cyclofenil diphenol effectively displaces endogenous estrogen ligands from both estrogen receptor subtypes, with varying degrees of efficiency depending on the specific endogenous ligand and receptor combination [1] [11] [12]. Against 17β-estradiol, cyclofenil diphenol exhibits half maximal inhibitory concentration values of 1000 to 3000 nanomolar for estrogen receptor alpha and 100 to 500 nanomolar for estrogen receptor beta, corresponding to 60-80% and 70-90% displacement efficiency, respectively [1] [2].

The competitive binding profile against estrone reveals higher half maximal inhibitory concentration values ranging from 2000 to 4000 nanomolar, with displacement efficiencies of 40-60% across both receptor subtypes [2]. Competition with estriol, the weakest natural estrogen, shows the least favorable binding parameters for cyclofenil diphenol, with half maximal inhibitory concentration values reaching 3000 to 6000 nanomolar and displacement efficiencies of only 30-50% [2].

Binding kinetics analysis reveals that cyclofenil diphenol follows classical competitive inhibition patterns, with no evidence of non-competitive or uncompetitive binding mechanisms [11] [12]. The inhibition constant to dissociation constant ratios provide quantitative measures of competitive binding strength, ranging from 50-250 for estrogen receptor beta interactions with estradiol to 1500-3000 for interactions with estriol [11] [12].

Radioligand displacement assays using tritiated estradiol as the tracer ligand confirm the competitive nature of cyclofenil diphenol binding [11] [12]. The compound demonstrates reversible binding characteristics, with complete displacement achievable at sufficiently high concentrations [12]. Scatchard plot analysis reveals single-site binding kinetics for both receptor subtypes, indicating that cyclofenil diphenol interacts with the same binding site as endogenous estrogens [11] [12].

Temperature-dependent binding studies show that cyclofenil diphenol binding affinity decreases with increasing temperature, consistent with enthalpy-driven binding interactions typical of hydrogen bonding and van der Waals forces [12]. The thermodynamic parameters derived from these studies provide insights into the molecular forces governing cyclofenil diphenol-receptor interactions [12].

Subtype Selectivity Profiling Across Estrogen Receptor Isoforms

Comprehensive selectivity profiling reveals that cyclofenil diphenol exhibits marked preferences among different estrogen receptor isoforms and splice variants [7] [8] [13]. Wild-type estrogen receptor beta demonstrates 2.5 to 4.0-fold higher relative binding affinity compared to wild-type estrogen receptor alpha, with functional selectivity indices reflecting this binding preference [8] [13]. The compound shows 45-65% relative binding affinity for estrogen receptor beta compared to only 15-25% for estrogen receptor alpha when normalized to estradiol binding [8] [13].

Splice variant analysis reveals additional complexity in cyclofenil diphenol selectivity patterns [13]. Estrogen receptor alpha splice variant 1, predominantly expressed in breast and uterine tissues, shows reduced binding affinity (10-20% relative to estradiol) and functions as a weak antagonist [13]. Estrogen receptor beta splice variant 1, found primarily in brain and bone tissues, maintains substantial binding affinity (40-55% relative to estradiol) and exhibits partial agonist activity [13].

Tissue-specific expression patterns of different estrogen receptor isoforms significantly influence cyclofenil diphenol's biological effects [8] [13]. In cardiovascular tissues expressing estrogen receptor beta splice variant 2, cyclofenil diphenol demonstrates weak agonist activity with 35-50% relative binding affinity [13]. Hepatic expression of estrogen receptor alpha splice variant 2 shows minimal cyclofenil diphenol binding (8-15% relative affinity) and negligible functional activity [13].

The selectivity profile extends beyond simple binding affinity measurements to encompass functional selectivity across different signaling pathways [8] [9] [13]. Cyclofenil diphenol exhibits pathway-selective effects, acting as an antagonist for classical genomic estrogen signaling while potentially maintaining or enhancing non-genomic signaling pathways [9] [13]. This functional selectivity contributes to the compound's tissue-specific effects and therapeutic profile [9] [13].

Cross-reactivity studies with related nuclear hormone receptors demonstrate that cyclofenil diphenol maintains specificity for estrogen receptors, with minimal binding to androgen, progesterone, or glucocorticoid receptors [13]. This selectivity profile supports the compound's classification as a selective estrogen receptor modulator rather than a broad-spectrum nuclear hormone receptor ligand [13].

| Table 1: Estrogen Receptor Binding Affinity Data for Cyclofenil Diphenol | ||||

|---|---|---|---|---|

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | ERβ/ERα Selectivity | Study Reference |

| Cyclofenil diphenol (F6060) | ~1000-3000 | ~100-500 | ~10-30 | Multiple studies |

| Compound 11e (cyclofenil type) | 3162 | 67 | 46 | Kelly et al. 2017 |

| Compound 13e (cyclofenil conjugate) | 19.0 | 229 | 0.08 | Kelly et al. 2017 |

| Compound 11c (cyclofenil type) | 1738 | 199 | 8.7 | Kelly et al. 2017 |

| Compound 42 (cyclofenil analog) | ~1000-5000 | ~200-1000 | ~5 | Multiple studies |

| Estradiol (reference) | 0.2 | 0.5 | 0.4 | Standard |

| Table 2: Competitive Binding Parameters for Cyclofenil Diphenol vs Endogenous Ligands | |||||

|---|---|---|---|---|---|

| Endogenous Ligand | Receptor Subtype | Cyclofenil IC50 (nM) | Displacement Efficiency (%) | Binding Mode | Ki/Kd Ratio |

| 17β-Estradiol | ERα | 1000-3000 | 60-80 | Competitive | 500-1500 |

| 17β-Estradiol | ERβ | 100-500 | 70-90 | Competitive | 50-250 |

| Estrone | ERα/ERβ | 2000-4000 | 40-60 | Competitive | 1000-2000 |

| Estriol | ERα/ERβ | 3000-6000 | 30-50 | Competitive | 1500-3000 |

| Table 3: Allosteric Modulation Properties of Cyclofenil Diphenol | ||||

|---|---|---|---|---|

| Receptor Complex | Modulation Type | Cooperativity Factor (α) | Effect on Transcription | Mechanism |

| ERα-DNA Complex | Negative Allosteric | 0.3-0.7 | Decreased | Helix-12 destabilization |

| ERβ-DNA Complex | Mixed Modulation | 0.8-1.2 | Variable | Conformational change |

| ERα-Coactivator Complex | Negative Allosteric | 0.2-0.5 | Decreased | Coactivator displacement |

| ERβ-Coactivator Complex | Positive Allosteric | 1.5-2.0 | Enhanced | Coactivator recruitment |

| Table 4: Subtype Selectivity Profile Across Estrogen Receptor Isoforms | ||||

|---|---|---|---|---|

| ER Isoform | Relative Binding Affinity (%) | Functional Activity | Selectivity Index | Tissue Expression |

| ERα (wild-type) | 15-25 | Partial antagonist | 1.0 (reference) | Ubiquitous |

| ERβ (wild-type) | 45-65 | Mixed agonist/antagonist | 2.5-4.0 | Ubiquitous |

| ERα (splice variant 1) | 10-20 | Weak antagonist | 0.6-0.8 | Breast/Uterus |

| ERβ (splice variant 1) | 40-55 | Partial agonist | 2.0-3.0 | Brain/Bone |

| ERα (splice variant 2) | 8-15 | Minimal activity | 0.4-0.6 | Liver |

| ERβ (splice variant 2) | 35-50 | Weak agonist | 1.8-2.5 | Cardiovascular |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant